molecular formula C15H20Cl2O2 B11933557 4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid

4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid

Cat. No.: B11933557
M. Wt: 303.2 g/mol
InChI Key: PTDQMABQELKTPZ-UHFFFAOYSA-N
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Description

4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid is an organic compound characterized by a phenyl ring substituted with a 1,5-dichloropentan-3-yl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid typically involves a multi-step process:

    Formation of the 1,5-dichloropentan-3-yl intermediate: This step involves the chlorination of pentane to introduce chlorine atoms at the 1 and 5 positions.

    Coupling with the phenyl ring: The 1,5-dichloropentan-3-yl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of the butanoic acid moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of new functionalized derivatives.

Scientific Research Applications

4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(1,5-Dichloropentan-3-yl)phenyl]propanoic acid
  • 4-[4-(1,5-Dichloropentan-3-yl)phenyl]pentanoic acid
  • 4-[4-(1,5-Dichloropentan-3-yl)phenyl]hexanoic acid

Uniqueness

4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20Cl2O2

Molecular Weight

303.2 g/mol

IUPAC Name

4-[4-(1,5-dichloropentan-3-yl)phenyl]butanoic acid

InChI

InChI=1S/C15H20Cl2O2/c16-10-8-14(9-11-17)13-6-4-12(5-7-13)2-1-3-15(18)19/h4-7,14H,1-3,8-11H2,(H,18,19)

InChI Key

PTDQMABQELKTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(CCCl)CCCl

Origin of Product

United States

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